molecular formula C15H9NO4 B1295974 N-(2-Carboxyphenyl)Phthalimide CAS No. 41513-78-4

N-(2-Carboxyphenyl)Phthalimide

Cat. No. B1295974
CAS RN: 41513-78-4
M. Wt: 267.24 g/mol
InChI Key: RSKJDIQHYKWJLS-UHFFFAOYSA-N
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Description

“N-(2-Carboxyphenyl)Phthalimide” is a chemical compound with the molecular formula C15H9NO4 and a molecular weight of 267.24 g/mol . It is used for research and development purposes .


Synthesis Analysis

The synthesis of phthalimides, including “N-(2-Carboxyphenyl)Phthalimide”, often involves the condensation of phthalic acids/anhydrides with primary amines . Other strategies include the carbonylative cyclization of aromatic amides, the carbonylative cyclization of o-dihaloarenes/o-haloarenes, the cyclization of isocyanate/isocyanide with arenes, and cyclization involving maleimides .


Molecular Structure Analysis

The molecular structure of “N-(2-Carboxyphenyl)Phthalimide” consists of a phthalimide core with a carboxyphenyl group attached . The compound is solid at room temperature .


Chemical Reactions Analysis

Phthalimides, including “N-(2-Carboxyphenyl)Phthalimide”, are reactive towards primary amines . They can undergo a variety of reactions, including carbonylative cyclization and reactions with isocyanates and isocyanides .


Physical And Chemical Properties Analysis

“N-(2-Carboxyphenyl)Phthalimide” is a solid at room temperature . It has a molecular weight of 267.24 g/mol . The compound has a melting point of 218-220°C .

Scientific Research Applications

Anti-Microbial Applications

Phthalimide derivatives, including N-(2-Carboxyphenyl)Phthalimide, have been studied for their anti-microbial properties . Research indicates that certain derivatives can exhibit significant activity against bacterial strains such as Bacillus subtilis and Pseudomonas aeruginosa, comparing favorably with standard antibiotics like ampicillin, cefotaxime, and gentamicin .

Anti-Oxidant Properties

These compounds have also been evaluated for their anti-oxidant capabilities . The presence of the phthalimide nucleus can enhance the anti-oxidant activity, which is crucial in preventing oxidative stress that leads to cellular damage .

Anti-Inflammatory Potential

In the realm of anti-inflammatory research, N-(2-Carboxyphenyl)Phthalimide derivatives have shown promise. One study demonstrated a derivative with a higher binding energy score than the well-known anti-inflammatory drug celecoxib when docked on the COX-2 enzyme, suggesting a strong potential for therapeutic use .

Antineoplastic Activities

The synthesis of phthalimido-thiazolidine derivatives has been explored for antineoplastic activities against cancer cells. These compounds have shown to induce necrosis and apoptosis in cancer cells, highlighting their potential in cancer therapy .

Anticonvulsant Activity

Phthalimide derivatives have been investigated for their anticonvulsant activity . Studies involving animal models have shown that these compounds can be effective in controlling seizures, with some derivatives performing comparably to established anticonvulsant drugs .

Drug Development and Molecular Hybridization

The core structure of phthalimides is known to be hydrophobic, which aids in crossing biological membranes. This property is leveraged in drug development, particularly through molecular hybridization, to create new pharmacological agents with improved efficacy and reduced toxicity .

Safety and Hazards

“N-(2-Carboxyphenyl)Phthalimide” may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray of the compound . In case of contact with skin or eyes, it is recommended to wash with plenty of water .

properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9NO4/c17-13-9-5-1-2-6-10(9)14(18)16(13)12-8-4-3-7-11(12)15(19)20/h1-8H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSKJDIQHYKWJLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC=C3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60296720
Record name 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60296720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Carboxyphenyl)Phthalimide

CAS RN

41513-78-4
Record name 41513-78-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111178
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60296720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)-benzoic acid
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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